molecular formula C30H33N3O B11048242 {4-[(4-benzylpiperazin-1-yl)methyl]-2,2-dimethylquinolin-1(2H)-yl}(phenyl)methanone

{4-[(4-benzylpiperazin-1-yl)methyl]-2,2-dimethylquinolin-1(2H)-yl}(phenyl)methanone

Cat. No.: B11048242
M. Wt: 451.6 g/mol
InChI Key: UKMNFHCTUVEYPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(4-BENZYLPIPERAZINO)METHYL]-2,2-DIMETHYL-1(2H)-QUINOLINYLMETHANONE is a complex organic compound with a unique structure that combines a quinoline core with a benzylpiperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-BENZYLPIPERAZINO)METHYL]-2,2-DIMETHYL-1(2H)-QUINOLINYLMETHANONE typically involves multiple steps, starting with the preparation of the quinoline core. This is followed by the introduction of the benzylpiperazine group through a series of nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and high temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, often facilitated by strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, especially in the presence of halogenated intermediates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenated intermediates, strong bases like sodium hydride, and solvents such as dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, 4-[(4-BENZYLPIPERAZINO)METHYL]-2,2-DIMETHYL-1(2H)-QUINOLINYLMETHANONE is studied for its potential as a pharmacological agent. Its interactions with various biological targets make it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. Its ability to interact with specific molecular targets suggests it could be useful in treating certain diseases.

Industry

In industry, this compound is used in the development of new materials with unique properties. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 4-[(4-BENZYLPIPERAZINO)METHYL]-2,2-DIMETHYL-1(2H)-QUINOLINYLMETHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-[(4-BENZYLPIPERAZINO)METHYL]-2,2-DIMETHYL-1(2H)-QUINOLINYLMETHANONE apart is its unique combination of a quinoline core and a benzylpiperazine moiety. This structure provides a distinct set of chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C30H33N3O

Molecular Weight

451.6 g/mol

IUPAC Name

[4-[(4-benzylpiperazin-1-yl)methyl]-2,2-dimethylquinolin-1-yl]-phenylmethanone

InChI

InChI=1S/C30H33N3O/c1-30(2)21-26(23-32-19-17-31(18-20-32)22-24-11-5-3-6-12-24)27-15-9-10-16-28(27)33(30)29(34)25-13-7-4-8-14-25/h3-16,21H,17-20,22-23H2,1-2H3

InChI Key

UKMNFHCTUVEYPC-UHFFFAOYSA-N

Canonical SMILES

CC1(C=C(C2=CC=CC=C2N1C(=O)C3=CC=CC=C3)CN4CCN(CC4)CC5=CC=CC=C5)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.